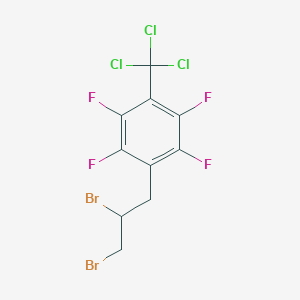

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride

Description

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride is an organic compound with a complex structure that includes bromine, fluorine, and chlorine atoms

Properties

IUPAC Name |

1-(2,3-dibromopropyl)-2,3,5,6-tetrafluoro-4-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br2Cl3F4/c11-2-3(12)1-4-6(16)8(18)5(10(13,14)15)9(19)7(4)17/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUSOCQBQVPKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)C(Cl)(Cl)Cl)F)F)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br2Cl3F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride typically involves the bromination of a suitable precursor, followed by the introduction of fluorine and chlorine atoms. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in controlling the reaction parameters, ensuring safety and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce dehalogenated compounds. Substitution reactions can result in the formation of new carbon-halogen or carbon-oxygen bonds.

Scientific Research Applications

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce bromine, fluorine, and chlorine atoms into target molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those requiring halogenated compounds.

Industry: Utilized in the production of specialty chemicals, including flame retardants and polymer additives.

Mechanism of Action

The mechanism by which 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride exerts its effects involves its ability to interact with various molecular targets. The presence of multiple halogen atoms allows it to form strong bonds with other molecules, influencing their reactivity and stability. The compound can also participate in electron transfer processes, affecting redox reactions and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzene

- 4-(2,3-Dibromopropyl)-2,3,5,6-tetrachlorobenzotrichloride

- 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride

Uniqueness

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride is unique due to its specific combination of bromine, fluorine, and chlorine atoms, which confer distinct chemical properties

Biological Activity

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride is a synthetic organic compound notable for its unique halogenated structure. This compound features both bromine and fluorine atoms which contribute to its biological activity and potential applications in various fields, including pharmaceuticals and chemical manufacturing.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C10H5Br2F7

- CAS Number : 1244856-10-7

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The presence of multiple halogens enhances its reactivity and binding affinity to specific enzymes and receptors.

The compound's mechanism of action may involve:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to the active sites of target enzymes. This binding prevents substrate access and alters the enzyme's functionality.

- Receptor Interaction : The halogen atoms can enhance the compound's ability to interact with cellular receptors, potentially leading to altered signal transduction pathways.

Research Findings

Recent studies have focused on the compound's effects in various biological contexts:

- Toxicological Studies : Investigations into the toxicity of halogenated compounds suggest that the presence of bromine and fluorine can lead to significant cytotoxic effects in vitro. For instance, assays conducted on human cell lines indicated that exposure to varying concentrations resulted in dose-dependent cytotoxicity.

- Environmental Impact : Research has also examined the environmental persistence of halogenated compounds. The stability of this compound in aquatic environments raises concerns about bioaccumulation and ecological toxicity.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE), an essential enzyme in neurotransmission:

- Objective : To assess the compound's potential as an AChE inhibitor.

- Methodology : In vitro assays were performed using varying concentrations of the compound.

- Results : The compound exhibited significant inhibition of AChE activity with an IC50 value indicating moderate potency compared to known inhibitors.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on cancer cell lines using the MTT assay:

- Objective : To determine the cytotoxic effects of the compound on different cancer cell types.

- Methodology : Cells were treated with increasing concentrations of the compound over 48 hours.

- Results : Results showed a marked decrease in cell viability at higher concentrations, suggesting potential applications in cancer therapeutics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Tris(2,3-dibromopropyl) phosphate | Brominated flame retardant | Moderate toxicity; used in plastics |

| Tetrabromobisphenol A | Brominated compound used in flame retardants | Endocrine disruptor; significant toxicity |

| Hexabromocyclododecane | Cyclic brominated compound | Persistent organic pollutant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.